2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that hexafluoroisopropanol, a related compound, is used as a solvent in peptide chemistry
Mode of Action
Hexafluoroisopropanol, a related compound, is known to facilitate friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
Hexafluoroisopropanol, a related compound, is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide
Result of Action
It is known that hexafluoroisopropanol, a related compound, can denature the native state of proteins and stabilize the a-helical conformation in unfolded peptides and proteins
Action Environment
It is known that hexafluoroisopropanol, a related compound, is a polar solvent of high ionizing power , suggesting that it may be sensitive to changes in polarity and ionizing conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane typically involves the reaction of hexafluoroisopropanol with 1,4-dioxane under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product. The compound is then purified through distillation and crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in fluorination reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar chemical properties but different applications.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A fluorinated phosphite used as a ligand in catalysis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with distinct reactivity and applications.
Uniqueness
2-(1,1,2,3,3,3-Hexafluoro-propyl)-[1,4]dioxane stands out due to its dioxane ring structure combined with the hexafluoro-propyl group. This unique combination imparts enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications compared to its similar counterparts.
Properties
IUPAC Name |
2-(1,1,2,3,3,3-hexafluoropropyl)-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F6O2/c8-5(7(11,12)13)6(9,10)4-3-14-1-2-15-4/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTBXTUVWBLBKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.